Tricyclo[3.3.1.1(3,7)]decan-6-one, 5,7-diethyl-2-thiophen-2-yl-1,3-diaza-
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Overview
Description
5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE is a complex organic compound featuring a unique tricyclic structure. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of 2-bromo-1,3-diethyl-1,3,2-benzodiazaborole with thienyl lithium to generate the desired thiophene-functionalized compound . The reaction conditions often require low temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of 5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo redox reactions may play a role in modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: Contains a fused benzene and thiophene ring, offering different electronic properties.
Naphthothiophene: Features a naphthalene ring fused to a thiophene ring, providing unique structural and electronic characteristics.
Uniqueness
5,7-DIETHYL-2-(2-THIENYL)-1,3-DIAZATRICYCLO[3.3.1.1~3,7~]DECAN-6-ONE stands out due to its tricyclic structure and the presence of both thiophene and diazatricyclo moieties. This combination imparts unique chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H22N2OS |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
5,7-diethyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C16H22N2OS/c1-3-15-8-17-10-16(4-2,14(15)19)11-18(9-15)13(17)12-6-5-7-20-12/h5-7,13H,3-4,8-11H2,1-2H3 |
InChI Key |
QAYZGRLGRFRYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)CC |
Origin of Product |
United States |
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